molecular formula C15H14N2OS2 B2383812 N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-47-1

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2383812
CAS No.: 890960-47-1
M. Wt: 302.41
InChI Key: JCUGUIWDYJHFHZ-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H12N2OS . It’s a derivative of benzo[d]thiazol-2-amine .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized and characterized. For instance, a methoxy substituted HBT derivative, namely 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol (TMP), was synthesized . Another study reported the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound that can be associated with heterocyclic chemistry, a branch of chemistry dealing with the synthesis and properties of heterocycles—rings that contain atoms of at least two different elements. One relevant study in this area involves the synthesis of 3-benzyl-1,3-thiazolidines through a [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds. This process highlights the compound's role in the synthesis of spirocyclic and other heterocyclic structures, which are crucial for various applications in medicinal chemistry and materials science (Gebert et al., 2003).

Antifungal and Anticancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For example, derivatives containing the benzothiazole moiety have shown significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This indicates the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017). Additionally, new benzimidazole derivatives, including those related to the compound of interest, have been screened for in vitro anticancer potential, showing limited cytotoxicity towards various cancer cell lines, which points to their potential use in cancer treatment (El-Shekeil et al., 2012).

Future Directions

While specific future directions for “N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine” are not available, related compounds like TMP have been suggested for use as an efficient energy harvesting platform with rhodamine-B dye in aqueous solution .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-11-6-3-5-10(9-11)16-15-17-14-12(19-2)7-4-8-13(14)20-15/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUGUIWDYJHFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(S2)C=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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